REACTION_CXSMILES
|
[NH2:1][C:2]1[O:3][C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1[C:7]#[N:8].[Cl:11][CH2:12][C:13](Cl)=[O:14].Cl>C1(C)C=CC=CC=1>[Cl:11][CH2:12][C:13]([NH:1][C:2]1[O:3][C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1[C:7]#[N:8])=[O:14]
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
NC=1OC(=C(C1C#N)C)C
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC=1OC(=C(C1C#N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |